Benzyl 2-oxopropanoate

Protecting group strategy Hydrogenolysis Orthogonal deprotection

Benzyl 2-oxopropanoate (benzyl pyruvate) is a C₁₀H₁₀O₃ α-keto ester bearing a benzyl alcohol-derived ester group. Its structure combines a reactive ketone carbonyl, an ester moiety capable of orthogonal deprotection via hydrogenolysis, and a chromophoric benzyl group that influences both physical properties and photochemical behavior.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 18854-19-8
Cat. No. B2618285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-oxopropanoate
CAS18854-19-8
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESCC(=O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C10H10O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyCNNBRFOPQDCGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Oxopropanoate (CAS 18854-19-8) Procurement Guide: Why Ester Selection Determines Synthetic and Downstream Outcomes


Benzyl 2-oxopropanoate (benzyl pyruvate) is a C₁₀H₁₀O₃ α-keto ester bearing a benzyl alcohol-derived ester group [1]. Its structure combines a reactive ketone carbonyl, an ester moiety capable of orthogonal deprotection via hydrogenolysis, and a chromophoric benzyl group that influences both physical properties and photochemical behavior [2]. Unlike simpler alkyl pyruvate esters such as ethyl pyruvate (bp ~144 °C) or methyl pyruvate (bp ~134 °C), the benzyl derivative exhibits a significantly higher boiling point (283 °C at 760 mmHg) and greater lipophilicity (XLogP3 1.5), making it more suitable for applications requiring non-volatile intermediates or enhanced solubility in non-polar media.

Benzyl 2-Oxopropanoate Procurement: Why Ethyl or Methyl Pyruvate Cannot Simply Replace the Benzyl Ester


Generic substitution of benzyl 2-oxopropanoate with ethyl or methyl pyruvate overlooks critical differences in deprotection chemistry, volatility, and lipophilicity that directly impact synthetic route design and downstream handling. The benzyl ester undergoes selective hydrogenolytic cleavage (Pd/C, H₂) under neutral conditions, leaving base-sensitive ketone and other reducible functionalities intact [1]. In contrast, methyl and ethyl esters require acidic or basic hydrolysis, which can promote unwanted aldol self-condensation of the α-keto ester moiety or degrade acid-labile protecting groups present in complex synthetic intermediates. Furthermore, the higher boiling point of benzyl pyruvate (283 °C vs. 144 °C for ethyl pyruvate) alters distillation and solvent removal workflows, while its increased lipophilicity (XLogP3 1.5 vs. approximately 0.2 for ethyl pyruvate) changes partitioning behavior in biphasic reactions and chromatographic purifications.

Benzyl 2-Oxopropanoate (CAS 18854-19-8) Evidence Guide: Quantitative Differentiation from Comparator Pyruvate Esters


Orthogonal Deprotection: Hydrogenolysis vs. Hydrolytic Lability

Benzyl 2-oxopropanoate is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), whereas methyl and ethyl pyruvate esters require acid- or base-catalyzed hydrolysis for deprotection. This orthogonal reactivity avoids exposure of the α-keto group to aqueous acid or base, which is known to catalyze self-condensation of alkyl pyruvates to lactonic acid products [1]. Attempted basic hydrolysis of ethyl or methyl pyruvate leads to substantial yield loss via competitive aldol pathways.

Protecting group strategy Hydrogenolysis Orthogonal deprotection

Thermal Decomposition Kinetics: Benzyl Pyruvate vs. Benzyl Acetate

In thermolytic decomposition studies, benzyl pyruvate decomposes substantially faster than the corresponding benzyl acetate. The pyruvate ester reacts on the order of a thousand times faster, with an activation energy approximately 12 kcal·mol⁻¹ lower [1]. This differential instability is attributed to a multiple-fission mechanism involving acetyl, CO₂, and benzyl radical fragments, unique to the α-keto ester structure.

Thermolytic stability Ester pyrolysis Kinetic comparison

Boiling Point and Volatility: Benzyl vs. Ethyl Pyruvate Distillation Behavior

Benzyl 2-oxopropanoate exhibits a boiling point of 283.1 °C at 760 mmHg, substantially higher than ethyl pyruvate (approximately 144 °C) [1][2]. Under reduced pressure (16 Torr), benzyl pyruvate boils at 137–137.5 °C . This lower volatility reduces evaporative losses during ambient-pressure reactions and simplifies solvent removal steps where the ester is intended as a non-volatile intermediate.

Physical properties Distillation Volatility

Lipophilicity (LogP) and Partitioning: Benzyl Pyruvate vs. Ethyl Pyruvate

The computed octanol-water partition coefficient (XLogP3) for benzyl 2-oxopropanoate is 1.5, compared to approximately 0.2 for ethyl pyruvate [1][2]. This ~1.3 log unit difference corresponds to a roughly 20-fold greater preference for the organic phase in liquid-liquid extractions, which can be decisive in work-up procedures and biphasic reaction design.

Lipophilicity LogP Partition coefficient

Process Selectivity in ACE Inhibitor Intermediate Synthesis: Heterogeneous Catalyst Advantage

In the continuous, non-isolation process for preparing benzylpyruvic acids and esters (US Patent 4,956,490), the use of a heterogeneous catalyst (Pd/C) achieves total selectivity for reduction of the olefinic bond in β,γ-unsaturated-α-keto esters, whereas prior art processes using hydride reducing agents resulted in 25–35% over-reduction of the ketone carbonyl [1]. This selectivity eliminates the need for re-oxidation steps and simplifies purification, directly improving the yield and purity of benzylpyruvate-derived ACE inhibitor intermediates.

Chemoselective reduction Process chemistry ACE inhibitor intermediate

Triplet Lifetime in Photochemical Reactions: Benzyl Pyruvate vs. tert-Butyl Pyruvate

Benzyl pyruvate undergoes photoinduced fragmentation from the triplet state via a Type II (Norrish) process, similar to methyl, ethyl, and isopropyl pyruvates, but with a significantly shorter triplet lifetime than the photostable tert-butyl pyruvate analog [1]. While quantitative triplet lifetimes for benzyl pyruvate are not directly reported, methyl pyruvate shows a triplet lifetime of 280 ns and isopropyl pyruvate 130 ns in n-heptane at 20 °C [2]. Benzyl pyruvate is expected to fall within this same reactive range, making it unsuitable for applications requiring photostable α-keto esters where tert-butyl pyruvate would be preferred.

Photochemistry Triplet lifetime Norrish Type II

Benzyl 2-Oxopropanoate (CAS 18854-19-8): Evidence-Backed Application Scenarios for Procurement and Use


Multi-Step Synthesis of Acid- and Base-Sensitive Pharmaceutical Intermediates Requiring Orthogonal Ester Deprotection

In synthetic sequences targeting ACE inhibitors (e.g., ramipril, enalapril) or other carboxyalkyl dipeptide therapeutics, benzyl 2-oxopropanoate serves as a key intermediate that can be deprotected via hydrogenolysis without exposing the acid- or base-sensitive α-keto ester or other protecting groups to hydrolytic conditions. The heterogeneous catalytic reduction process (US Patent 4,956,490) enables total chemoselectivity for olefin reduction in the presence of the ketone carbonyl, avoiding 25–35% yield losses observed with hydride reagents [1].

High-Temperature Reactions Requiring a Non-Volatile Pyruvate Ester or Distillation-Friendly Intermediate

With a boiling point of approximately 283 °C (versus ~144 °C for ethyl pyruvate) and reduced-pressure boiling at 137 °C (16 Torr), benzyl pyruvate is preferred when reactions must be conducted at elevated temperatures without ester evaporation. Its lower volatility facilitates solvent removal by rotary evaporation while retaining the ester in the residue for subsequent steps [2]. Users should note the compound's thermal lability at temperatures above 440 °C, where it decomposes ~1000× faster than benzyl acetate [3].

Biphasic Reaction Systems and Extractive Work-Up Procedures Benefiting from Enhanced Lipophilicity

The higher LogP of benzyl pyruvate (XLogP3 1.5) relative to ethyl pyruvate (XLogP3 ~0.2) provides a roughly 20-fold greater preference for organic solvents in aqueous-organic partitioning [4]. This property is advantageous in liquid-liquid extraction work-ups, where the benzyl ester remains in the organic layer while more water-soluble byproducts are removed. It also influences chromatographic retention, enabling different HPLC purification profiles compared to methyl or ethyl pyruvate derivatives.

Photochemical Applications Where Controlled Photolability is Desired

For synthetic applications employing photoinduced fragmentation or radical generation, benzyl pyruvate offers a photolabile ester group that decomposes via a Norrish Type II process from the triplet state, similar to methyl and isopropyl pyruvates but in contrast to the photostable tert-butyl pyruvate [5]. This property can be exploited for photo-triggered release of pyruvate or for generating benzyl radicals in polymerization initiation, though quantitative quantum yield data remains unavailable.

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